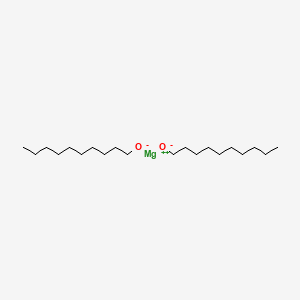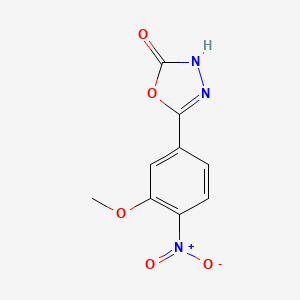
p-Methylphenethyltriphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Methylphenethyltriphenylphosphonium bromide is an organophosphorus compound. It is the bromide salt of a phosphonium cation and is a white salt that is soluble in polar organic solvents .
Synthesis Analysis
The synthesis of p-Methylphenethyltriphenylphosphonium bromide involves the reaction of sodium tungstate with alkyltriphenylphosphonium bromides. This reaction produces new alkyltriphenylphosphonium hexatungstate compounds. These novel hexatungstate compounds were structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .Molecular Structure Analysis
The molecular formula of p-Methylphenethyltriphenylphosphonium bromide is CHBrP. Its average mass is 357.224 Da and its monoisotopic mass is 356.032928 Da .Chemical Reactions Analysis
P-Methylphenethyltriphenylphosphonium bromide is used for methylenation through the Wittig reaction. It is utilized in the synthesis of an enyne and 9-isopropenyl-phenanthrene by using sodium amide as a reagent .Physical And Chemical Properties Analysis
P-Methylphenethyltriphenylphosphonium bromide appears as a white solid. It has a molar mass of 357.231 g·mol −1 .Mechanism of Action
Safety and Hazards
Future Directions
The crystal growth of p-Methylphenethyltriphenylphosphonium bromide has been studied in organic solvents and water. The crystal structures and crystallization features are analyzed by X-ray diffraction data. By a slow temperature-lowering method, a single-crystal of p-Methylphenethyltriphenylphosphonium bromide with the size of 27 × 20 × 20 mm3 has been obtained in water .
properties
CAS RN |
63035-49-4 |
|---|---|
Molecular Formula |
C27H26BrP |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H26P.BrH/c1-23-17-19-24(20-18-23)21-22-28(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-20H,21-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
VVSWXRXQZQUFMJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8741072.png)
![1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone](/img/structure/B8741075.png)



![3-(2-(Diethylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8741114.png)

![1-(4-Methoxyphenyl)-2-[(phenylmethyl)amino]ethanol](/img/structure/B8741146.png)
![1-[3-(4-Cyano-phenyl)-propionyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B8741147.png)
![Methyl 4-({[(dimethylamino)sulfonyl]amino}methyl)benzoate](/img/structure/B8741149.png)
![9-(4-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8741154.png)
amine](/img/structure/B8741159.png)
